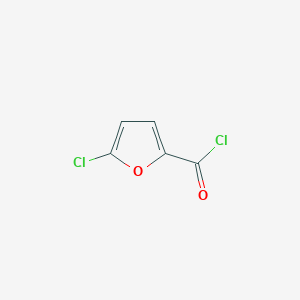

5-chlorofuran-2-carbonyl chloride

Description

Significance of Halogenated Furanic Acid Chlorides in Heterocyclic Chemistry

Halogenated heterocyclic compounds are pivotal in synthetic organic chemistry, often serving as versatile precursors for the construction of more elaborate molecular architectures. sigmaaldrich.com The presence of a halogen atom on the furan (B31954) ring, such as the chlorine in 5-chlorofuran-2-carbonyl chloride, introduces a reactive site amenable to various cross-coupling reactions and nucleophilic substitutions. This allows for the strategic introduction of new functional groups and the extension of carbon skeletons.

The acid chloride group, on the other hand, is a highly reactive acylating agent. It readily reacts with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. The combination of a halogen and an acid chloride on the same furan scaffold provides chemists with a powerful tool for creating a diverse array of substituted furan derivatives. These derivatives are often key components in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties.

Contextualization within the Broader Field of Furan Derivative Research

Research into furan derivatives is a dynamic and expanding field, driven by the quest for new medicines, sustainable chemicals, and advanced materials. researchgate.netfrontiersin.org Furan and its derivatives are recognized as important pharmacologically active compounds with applications ranging from cardiovascular to anticancer treatments. researchgate.net The furan ring system is a core structural motif in numerous natural products and synthetic drugs.

Furthermore, the push towards a bio-based economy has highlighted the importance of furan derivatives. mdpi.com Notably, 5-(chloromethyl)furfural (CMF), a biomass-derived platform molecule, can be readily oxidized to produce 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). escholarship.orgrsc.org This connection to renewable feedstocks underscores the growing interest in the sustainable production and utilization of such compounds. The global market for furfural (B47365) derivatives is projected to exhibit significant growth, with applications spanning resins, adhesives, and biofuels. coherentmarketinsights.com

Research Trajectories and Synthetic Utility of this compound

The synthetic utility of this compound is intrinsically linked to its dual reactivity. Research efforts are directed towards leveraging this reactivity for the efficient construction of complex molecular targets. For instance, the acid chloride functionality can be used to introduce the furoate moiety into a target molecule, a strategy employed in the synthesis of certain pharmaceutical agents.

A significant research trajectory involves the use of this compound and its precursor, 5-(chloromethyl)furfural (CMF), as intermediates for the production of biofuels and polymers. rsc.orgresearchgate.net The direct conversion of CMF to 5-(chloromethyl)furan-2-carbonyl chloride is a facile process, highlighting its potential as a key intermediate in biorefinery pathways. escholarship.orgrsc.org

Moreover, the chlorine atom on the furan ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The ability to functionalize the 5-position of the furan ring through these methods opens up avenues for the synthesis of novel furan-containing compounds with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSXGRQSAQOXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484252 | |

| Record name | 2-Furancarbonyl chloride, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24078-79-3 | |

| Record name | 2-Furancarbonyl chloride, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-furancarbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chlorofuran 2 Carbonyl Chloride

Preparation from 5-chlorofuran-2-carboxylic acid

The transformation of 5-chlorofuran-2-carboxylic acid into its acyl chloride derivative, 5-chlorofuran-2-carbonyl chloride, is a standard acid-to-acyl chloride conversion. This process involves substituting the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, significantly increasing the reactivity of the carbonyl group for subsequent nucleophilic acyl substitution reactions. masterorganicchemistry.com

Strategic Application of Chlorinating Agents

The selection of an appropriate chlorinating agent is paramount for the successful synthesis of this compound from 5-chlorofuran-2-carboxylic acid. Several reagents are capable of effecting this transformation, each with distinct advantages and byproducts. chemguide.co.uk

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comchegg.com The reaction with 5-chlorofuran-2-carboxylic acid would produce this compound, with the significant advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases. chemguide.co.uk This gaseous nature facilitates their removal from the reaction mixture, simplifying the purification of the desired acyl chloride product. chemguide.co.uk Catalytic amounts of N,N-dimethylformamide (DMF) are often employed to accelerate the reaction rate. youtube.com

Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is another effective choice. researchgate.net Its reaction with a carboxylic acid yields the acyl chloride along with gaseous byproducts carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), which also simplifies product workup. researchgate.net Due to its higher cost, oxalyl chloride is often preferred for smaller-scale syntheses where its mildness and selectivity are crucial. researchgate.net

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective chlorinating agents. chemguide.co.uk PCl₅ reacts with carboxylic acids to form the acyl chloride, with phosphorus trichloride (B1173362) oxide (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk PCl₃ also yields the desired acyl chloride, but produces phosphorous acid (H₃PO₃) as the co-product. chemguide.co.uk The separation of the acyl chloride from these non-volatile byproducts typically requires fractional distillation. chemguide.co.uk

Table 1: Comparison of Common Chlorinating Agents

| Reagent | Byproducts | Advantages | Disadvantages |

|---|

Optimization of Reaction Conditions for Yield and Purity

Achieving a high yield and purity of this compound requires careful optimization of reaction conditions such as temperature, solvent, reaction time, and stoichiometry. Insights can be drawn from established procedures for analogous compounds, such as 5-chlorothiophene-2-carbonyl chloride.

For the conversion using thionyl chloride , a patented method for the thiophene (B33073) analog involves suspending the starting carboxylic acid in toluene (B28343) and heating it to 80°C. google.com The thionyl chloride is then added dropwise, followed by a period of stirring at 75-80°C and then refluxing for two hours until gas evolution ceases. google.com Another approach utilizes a nonpolar solvent like carbon tetrachloride, where the reaction is initiated at a low temperature (below 0°C) during the addition of the carboxylic acid. google.com The mixture is then stirred at room temperature before being heated to reflux for 1 to 3 hours. google.com The molar ratio of thionyl chloride to the carboxylic acid is typically kept in a slight excess, around 1.1 to 1.3 equivalents, to ensure complete conversion. google.com

When using oxalyl chloride , a more vigorous condition might be necessary for a heterocyclic substrate. For instance, the synthesis of 5-chlorothiophene-2-carbonyl chloride from 2-chlorothiophene (B1346680) and oxalyl chloride was achieved by heating the mixture in a closed vessel at 180°C for 1 hour and 40 minutes in sulfolane, which resulted in a 71% yield. google.com The choice of solvent, temperature, and pressure can be critical in driving the reaction to completion and maximizing the yield.

The final purification of this compound is typically achieved through reduced pressure distillation, which separates the higher-boiling point product from any non-volatile impurities or excess reagents. google.com

Table 2: Exemplary Reaction Conditions for Acyl Chloride Synthesis from Heterocyclic Carboxylic Acids

| Parameter | Method A (Thionyl Chloride) | Method B (Oxalyl Chloride) |

|---|

Chemical Transformations and Reactivity Profiles of 5 Chlorofuran 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Moiety

The acyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution. This class of reaction involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of the chloride leaving group, resulting in the formation of a new carbonyl compound such as an ester, amide, or ketone.

The reaction of 5-substituted furan-2-carbonyl chlorides with alcohols, a process known as alcoholysis, is a straightforward and efficient method for producing furan-2-carboxylate (B1237412) esters. Research on the analogous compound 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) demonstrates that it reacts readily with alcohols under mild conditions to afford the corresponding esters in high yields. researchgate.net For example, the reaction can be conducted by quenching the CMFCC intermediate with an alcohol, often in the same reaction vessel where it was generated. researchgate.net This transformation is a standard nucleophilic acyl substitution where the alcohol oxygen acts as the nucleophile.

A general strategy has been successfully applied to synthesize a variety of alkyl 5-(chloromethyl)furan-2-carboxylates. researchgate.net The reaction of CMFCC with ethanol (B145695) proceeds smoothly to give ethyl 5-(chloromethyl)furan-2-carboxylate in high yield. researchgate.net

| Reactant 1 | Nucleophile (Alcohol) | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(Chloromethyl)furan-2-carbonyl chloride | Ethanol | Ethyl 5-(chloromethyl)furan-2-carboxylate | 83% | researchgate.net |

| 5-(Chloromethyl)furan-2-carbonyl chloride | Various Alcohols | Alkyl 5-(chloromethyl)furan-2-carboxylates | General high yields reported | researchgate.net |

The reaction of acyl chlorides with ammonia, primary amines, or secondary amines is a fundamental method for the synthesis of primary, secondary, and tertiary amides, respectively. This process, often referred to as the Schotten-Baumann reaction, typically occurs rapidly at room temperature in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. fishersci.co.uk

While specific examples for 5-chlorofuran-2-carbonyl chloride are not extensively detailed in readily available literature, its reaction with N-nucleophiles is expected to follow this classic pathway. The amine's nitrogen atom attacks the electrophilic carbonyl carbon, and subsequent elimination of the chloride ion yields the corresponding N-substituted-5-chlorofuran-2-carboxamide. A facile one-pot process for creating amides from various amines and chloroacetyl chloride has been developed using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in THF, achieving high yields. sphinxsai.com This general protocol highlights an effective method applicable to acyl chlorides like this compound.

| Reactant 1 | Nucleophile (Amine) | Base | Expected Product | Reference (Methodology) |

|---|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Pyridine or Triethylamine | N-alkyl-5-chlorofuran-2-carboxamide | fishersci.co.uk |

| This compound | Secondary Amine (R₂NH) | Pyridine or Triethylamine | N,N-dialkyl-5-chlorofuran-2-carboxamide | fishersci.co.uk |

This compound is a valuable reagent for creating carbon-carbon bonds through Friedel-Crafts acylation. organic-chemistry.orgnih.gov In this electrophilic aromatic substitution reaction, the acyl chloride reacts with an aromatic compound (like benzene (B151609) or a substituted derivative) in the presence of a Lewis acid catalyst to form an aryl furyl ketone. organic-chemistry.org

The furan (B31954) ring is known to be sensitive and prone to polymerization under classical Friedel-Crafts conditions that use strong Lewis acids like aluminum chloride. stackexchange.com However, milder catalysts such as boron trifluoride (BF₃) or iron(III) chloride are often more suitable for acylating furans. stackexchange.comgoogle.com The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile that attacks the aromatic ring. nih.gov Research has shown that related furan-dicarbonyl chlorides can undergo twofold Friedel-Crafts acylations, indicating this pathway is viable for furanoyl chlorides. researchgate.net

| Reactant 1 | Aromatic Substrate | Catalyst | Expected Product Type | Reference (Methodology) |

|---|---|---|---|---|

| This compound | Benzene | AlCl₃, BF₃, or FeCl₃ | (5-Chlorofuran-2-yl)(phenyl)methanone | organic-chemistry.orgstackexchange.com |

| This compound | Toluene (B28343) | AlCl₃, BF₃, or FeCl₃ | (5-Chlorofuran-2-yl)(p-tolyl)methanone | libretexts.org |

Strategic Functionalization Pathways

Beyond simple substitution at the carbonyl, the derivatives of this compound can be employed in more complex synthetic strategies to build elaborate molecular frameworks.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools for efficiently synthesizing complex molecules. Acyl chlorides can serve as key components in these reactions. While direct participation of this compound in a named MCR is not widely documented, its chemical properties make it a suitable candidate for such transformations. For instance, acyl chlorides are known electrophilic partners in various cascade reactions that lead to the formation of diverse heterocyclic systems. Copper-catalyzed MCRs, for example, have been used to synthesize spirotetrahydrocarbazoles from various aldehydes and other components, demonstrating the power of these reactions in building molecular complexity.

Derivatives of this compound, particularly amides, are excellent precursors for intramolecular cyclization reactions. The presence of the halogen at the 5-position of the furan ring can significantly influence the course and rate of these reactions.

A study on the intramolecular cyclization of 5-halo-substituted furanylamides revealed that a 5-halo substituted furoyl amide could be converted into a polyfunctional oxabicycle in an 82% yield. nih.gov This cyclization proceeded much more rapidly than the equivalent reaction with an unsubstituted furan system, highlighting the activating effect of the halogen. nih.gov In another example, a 5-nitro-substituted furfuryl amide derivative underwent an unusual isomerization-cyclization under microwave irradiation to yield a benzo google.comacs.orgfuro[2,3-c]pyridin-3-one, demonstrating a pathway to fused heterocyclic systems. nih.gov These examples show that the furan ring, when appropriately substituted, can participate as a dienophile or its equivalent in intramolecular cycloadditions, providing a strategic route to complex bicyclic and polycyclic structures.

Decarbonylation Reactions and Applications in Isotopic Labeling Studies

The decarbonylation of acyl chlorides is a significant transformation in organic synthesis, providing a route to the corresponding chlorides and serving as a method for the formation of C-C bonds through decarbonylative coupling reactions. While specific studies on the decarbonylation of this compound are not extensively documented in the reviewed literature, its reactivity can be inferred from the well-established behavior of other aroyl and heteroaroyl chlorides under similar conditions. These reactions are typically mediated by transition metal complexes, most notably those of rhodium and palladium.

The most renowned method for the decarbonylation of acyl chlorides is the Tsuji–Wilkinson decarbonylation, which employs Wilkinson's catalyst, RhCl(PPh₃)₃. wikipedia.org This reaction generally proceeds under mild conditions and is known for its stereospecificity. The accepted mechanism involves the oxidative addition of the acyl chloride to the rhodium(I) center to form a rhodium(III) acyl complex. This is followed by a migratory extrusion of carbon monoxide (CO) and subsequent reductive elimination of the resulting alkyl/aryl rhodium(III) chloride to yield the corresponding organic chloride and a rhodium(I) carbonyl complex. wikipedia.org

Rhodium-catalyzed decarbonylation can be either stoichiometric or catalytic. researchgate.net At lower temperatures, the reaction is typically stoichiometric because the resulting rhodium carbonyl complex, RhCl(CO)(PPh₃)₂, is thermodynamically stable and does not readily lose CO to regenerate the active catalyst. wikipedia.org To achieve catalytic turnover, higher temperatures (often above 200 °C) are required to induce the release of carbon monoxide from the rhodium complex. wikipedia.org

Palladium complexes have also emerged as effective catalysts for the decarbonylation of acyl chlorides. oup.comrsc.org These reactions often require higher temperatures compared to the stoichiometric rhodium-catalyzed processes. Palladium-catalyzed decarbonylation can be coupled with other reactions, such as cyanation or cross-coupling reactions, to form new carbon-carbon or carbon-heteroatom bonds. oup.comrsc.orgresearchgate.net For instance, the decarbonylative cyanation of acyl chlorides provides a pathway to aryl nitriles. oup.com

The general conditions for these decarbonylation reactions are summarized in the table below.

| Catalyst System | Typical Substrates | Reaction Conditions | Products |

| Rhodium-Catalyzed | |||

| RhCl(PPh₃)₃ (Wilkinson's catalyst) | Aliphatic, aromatic, and α,β-unsaturated acyl chlorides | Stoichiometric, mild conditions | Alkyl/Aryl chlorides, RhCl(CO)(PPh₃)₂ |

| [Rh(COD)Cl]₂ | Aroyl chlorides | Catalytic, high temperatures (e.g., 145 °C in xylene), often with a base (e.g., Na₂CO₃) | Aryl chlorides, CO |

| Palladium-Catalyzed | |||

| Pd₂(dba)₃ / Xantphos | Acyl chlorides | High temperatures (e.g., 120-180 °C in toluene) | Aryl chlorides, CO |

| Pd(OAc)₂ / PPh₃ | Acyl chlorides | High temperatures, often in the presence of a coupling partner | Cross-coupling products (e.g., biaryls) |

This table presents generalized conditions and may vary depending on the specific substrate and desired transformation.

Applying these principles to this compound, it is anticipated that treatment with a stoichiometric amount of Wilkinson's catalyst would yield 2,5-dichlorofuran. A catalytic process using a rhodium or palladium catalyst at elevated temperatures would likely produce the same product.

Applications in Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules in chemical and biological systems. The introduction of a stable isotope, such as carbon-13 (¹³C), into a molecule allows for its detection and quantification by mass spectrometry or NMR spectroscopy. nih.gov

While direct isotopic labeling of this compound via decarbonylation/re-carbonylation with labeled carbon monoxide (¹³CO) is not a commonly reported procedure for acyl chlorides, isotopic labeling can be achieved through other synthetic routes. A plausible strategy would involve the synthesis of 5-chlorofuran-2-carboxylic acid using a ¹³C-labeled precursor. For example, a key building block could be isotopically labeled at a specific carbon atom, and this label would be carried through the synthetic sequence to the final acyl chloride product.

Another conceptual application in isotopic labeling involves using the decarbonylation reaction itself as a means to introduce a labeled carbon. If a catalytic cycle could be efficiently established for the decarbonylation and a subsequent carbonylation with labeled ¹³CO, it would offer a direct method for labeling the carbonyl group of the acyl chloride. However, the stability of the metal-carbonyl complexes formed during decarbonylation generally makes the reverse carbonylation step challenging under mild conditions. wikipedia.org

The primary utility of decarbonylation in the context of isotopic labeling studies often lies in the synthesis of labeled downstream products. For instance, if a ¹³C-labeled this compound were synthesized, its subsequent decarbonylative coupling reactions with various partners would allow for the introduction of the labeled furan moiety into a wide range of more complex molecules, facilitating mechanistic and metabolic studies.

Strategic Utility of 5 Chlorofuran 2 Carbonyl Chloride As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Functionalized Furan (B31954) Derivatives

5-Chlorofuran-2-carbonyl chloride serves as a versatile starting material for the synthesis of various functionalized furan derivatives. Its reactive acyl chloride group readily participates in a range of chemical transformations, allowing for the introduction of diverse functionalities onto the furan ring.

Synthesis of 5-chlorofuran-2-carbaldehyde

5-chlorofuran-2-carbaldehyde, a key intermediate in organic synthesis, can be prepared from this compound. The transformation involves the reduction of the acyl chloride to an aldehyde. This conversion is a fundamental reaction in organic chemistry, enabling access to a valuable building block for more complex molecules. The resulting 5-chlorofuran-2-carbaldehyde is characterized by its melting point of 34-37 °C. sigmaaldrich.com

Properties of 5-chlorofuran-2-carbaldehyde

| Property | Value |

|---|---|

| CAS Number | 21508-19-0 |

| Molecular Formula | C5H3ClO2 |

| Molecular Weight | 130.53 g/mol |

Access to 1-(5-chlorofuran-2-yl)ethanone

The synthesis of 1-(5-chlorofuran-2-yl)ethanone from this compound represents another important application of this versatile building block. This transformation is typically achieved through the reaction of the acyl chloride with an appropriate organometallic reagent, such as an organocadmium or organocuprate reagent, which introduces an acetyl group onto the furan ring. While specific details of the synthesis of 1-(5-chlorofuran-2-yl)ethanone were not found in the provided search results, the general reactivity of acyl chlorides with organometallic reagents is a well-established method for ketone synthesis.

Application in the Construction of Complex Organic Scaffolds

The utility of this compound extends beyond the synthesis of simple furan derivatives to the construction of more elaborate and complex organic scaffolds. uni.lu Its ability to participate in various coupling and cyclization reactions makes it a valuable tool for synthetic chemists.

Development of Novel Heterocyclic Systems

This compound and its derivatives are instrumental in the development of novel heterocyclic systems. For instance, derivatives such as 5-(2-chlorophenyl)furan-2-carbonyl chloride are used as key intermediates in the synthesis of complex molecules with potential biological activity. These furan-based structures can be further elaborated to create diverse heterocyclic frameworks, including those with potential applications in medicinal chemistry. The reactivity of the acyl chloride allows for the introduction of various substituents, leading to the formation of new and complex ring systems. For example, furan derivatives have been used to synthesize isoxazole (B147169) and pyrazole (B372694) containing compounds. nih.gov

Design and Synthesis of Chemically Diverse Molecular Libraries

The reactivity of this compound makes it a suitable building block for the design and synthesis of chemically diverse molecular libraries. Combinatorial chemistry approaches can leverage the reactivity of the acyl chloride to react with a wide array of nucleophiles, such as amines, alcohols, and thiols. This strategy allows for the rapid generation of a large number of distinct furan-containing compounds. These libraries of molecules can then be screened for various biological activities, aiding in the discovery of new therapeutic agents and chemical probes. While the direct use of this compound in this context was not explicitly detailed in the search results, the synthesis of various chloro-containing heterocyclic compounds for drug discovery is a well-established field. nih.gov

Advanced Analytical Techniques for Characterization and Research

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 5-chlorofuran-2-carbonyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, two distinct signals are expected for the two protons on the furan (B31954) ring. These protons are in different chemical environments and are coupled to each other, resulting in a characteristic splitting pattern (doublets).

The proton at the C3 position (H3) is adjacent to the carbonyl chloride group and is expected to resonate further downfield due to the electron-withdrawing effect of the carbonyl group.

The proton at the C4 position (H4) is adjacent to the chlorine atom and will also be shifted downfield.

The expected chemical shifts and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.20 - 7.40 | Doublet (d) | 3.5 - 4.0 |

| H4 | 6.50 - 6.70 | Doublet (d) | 3.5 - 4.0 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and chlorine) and the nature of the functional groups.

The carbonyl carbon (C=O) is highly deshielded and will appear at the lowest field (highest ppm value). libretexts.orgscribd.comcompoundchem.com

The carbons of the furan ring will resonate in the aromatic/olefinic region, with their specific shifts influenced by the attached chloro and carbonyl groups. The carbon attached to the oxygen and the carbonyl group (C2) and the carbon attached to the oxygen and the chlorine atom (C5) are expected to be the most downfield of the ring carbons.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 158 - 162 |

| C2 | 148 - 152 |

| C5 | 145 - 149 |

| C3 | 120 - 124 |

| C4 | 112 - 116 |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry for Molecular Mass Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule.

For this compound (C₅H₂Cl₂O₂), the exact mass can be calculated and compared with the experimentally determined value for verification. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern Analysis: Electron ionization mass spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways:

Formation of the Acylium Ion : The most common initial fragmentation for acyl chlorides is the loss of the chlorine atom from the carbonyl chloride group, forming a stable acylium ion. ucalgary.calibretexts.org This fragment is often the base peak in the spectrum.

Decarbonylation : The acylium ion can then lose a molecule of carbon monoxide (CO).

Furan Ring Fragmentation : The furan ring itself can undergo fragmentation, leading to smaller charged species. ed.ac.ukimreblank.chresearchgate.netresearchgate.netcdnsciencepub.com

The major expected fragments are detailed in the following table.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 164/166/168 | [C₅H₂Cl₂O₂]⁺ | Molecular Ion (M⁺) |

| 129/131 | [C₅H₂ClO₂]⁺ | Loss of Cl radical from the carbonyl chloride |

| 101/103 | [C₄H₂ClO]⁺ | Loss of CO from the acylium ion |

| 66 | [C₃H₂O]⁺ | Fragmentation of the furan ring |

Chromatographic Methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used for the analysis of organic compounds. However, the high reactivity of acyl chlorides, particularly their susceptibility to hydrolysis, presents a challenge for standard reversed-phase HPLC methods that use aqueous mobile phases. americanpharmaceuticalreview.comqorganica.es To overcome this, two main strategies are employed:

Normal-Phase Chromatography : Using non-aqueous mobile phases (e.g., hexane and ethyl acetate) can prevent the degradation of the acyl chloride during analysis. americanpharmaceuticalreview.com

Derivatization : The acyl chloride can be reacted with a suitable agent to form a stable derivative that is amenable to reversed-phase HPLC analysis. americanpharmaceuticalreview.comnih.govgoogle.comresearchgate.net For example, reaction with an alcohol like anhydrous methanol yields a stable ester, while reaction with 2-nitrophenylhydrazine produces a derivative with strong UV absorbance, enhancing detection sensitivity. nih.govgoogle.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of acyl chlorides by GC-MS is possible, but their reactivity can lead to degradation in the injector port or on the column. acs.orgshimadzu.com Derivatization is also a common strategy in GC-MS analysis to improve thermal stability and chromatographic behavior. researchgate.net For instance, conversion to an ester can make the analyte more suitable for GC-MS analysis.

These chromatographic methods are invaluable for monitoring the progress of reactions involving this compound, for example, by tracking its consumption and the formation of products over time. They are also critical for quality control, ensuring the purity of the final product.

X-Ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Derivatives

While this compound itself may not be readily crystallizable, X-ray crystallography can be used for the definitive structural determination of its solid, crystalline derivatives. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice.

By converting the reactive acyl chloride into a stable crystalline derivative, such as an amide or an ester, single crystals can be grown and analyzed. For example, reacting this compound with an amine would produce a stable furan-2-carboxamide derivative. The crystal structure of this derivative would confirm:

The planarity of the furan ring.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. mdpi.com

Q & A

Q. What are the key synthetic routes for 5-chlorofuran-2-carbonyl chloride, and how can purity be optimized during synthesis?

Answer:

- Synthetic Routes : The compound is typically synthesized via chlorination of furan-2-carbonyl chloride derivatives. For example, substituting hydrogen with chlorine at the 5-position using reagents like phosphorus pentachloride (PCl₅) under controlled conditions .

- Purity Optimization : Post-synthesis purification involves fractional distillation or recrystallization using non-polar solvents. Purity verification requires analytical techniques such as GC-MS or HPLC, with thresholds ≥95% (as noted in commercial standards) .

- Safety : Strict adherence to protocols for handling reactive chlorinating agents (e.g., PCl₅) is critical. Use inert atmospheres and corrosion-resistant equipment to prevent side reactions .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the furan ring structure and chlorine substitution pattern. For instance, the carbonyl carbon (C=O) typically resonates at ~160–170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 164.97 (C₅H₂Cl₂O₂) and fragments corresponding to Cl loss .

- IR Spectroscopy : A strong C=O stretch near 1750 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ validate functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via licensed hazardous chemical handlers .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends of this compound in nucleophilic acyl substitution reactions?

Answer:

- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can simulate electron density maps, identifying electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack .

- Solvent Effects : Molecular dynamics simulations assess solvent polarity impacts on reaction rates. Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

Answer:

- Methodological Consistency : Ensure uniformity in temperature, solvent purity, and measurement techniques (e.g., gravimetric vs. spectroscopic methods) .

- Data Triangulation : Cross-reference peer-reviewed studies with independent datasets (e.g., PubChem, DSSTox) .

- Error Analysis : Quantify uncertainties from instrumental limits (e.g., ±0.5% in HPLC) and environmental variability .

Q. What strategies can improve the stability of this compound in long-term storage for catalytic studies?

Answer:

- Stabilizers : Add anhydrous molecular sieves (3Å) to absorb moisture, preventing hydrolysis to 5-chlorofuran-2-carboxylic acid .

- Inert Atmospheres : Store under argon or nitrogen to minimize oxidative degradation .

- Periodic QC Checks : Monitor purity via quarterly GC-MS analysis and adjust storage conditions if degradation exceeds 2% .

Q. What mechanistic insights explain the compound’s selectivity in multi-step organic syntheses?

Answer:

- Steric and Electronic Factors : The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, favoring nucleophilic substitution over competing elimination pathways .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., furan-2-carboxylic acid derivatives) and optimize reaction conditions (e.g., temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.